molecular formula C9H9BrF3NO2S B3040875 N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 246236-36-2

N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B3040875
CAS RN: 246236-36-2
M. Wt: 332.14 g/mol
InChI Key: ULTDKFSWCLFKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as BTF, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied due to its unique properties and potential use in various applications.

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide is not fully understood. However, it has been suggested that N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its antitumor activity by inhibiting the activity of heat shock protein 90 (HSP90), which is a molecular chaperone that plays a critical role in the folding and stabilization of many oncogenic proteins. N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling protein that plays a critical role in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects. Studies have shown that N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. This compound has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments is its potent antitumor activity against various cancer cell lines. This makes N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide an attractive compound for the development of new cancer therapeutics. However, one of the limitations of using N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for the research of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide. One of the most significant directions is the development of new cancer therapeutics based on N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide. Researchers are currently exploring the use of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide in combination with other anticancer agents to improve its efficacy and reduce its toxicity. Another future direction is the study of the potential use of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide in the treatment of neurodegenerative disorders. Researchers are currently investigating the mechanism of action of N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide in animal models of these disorders to determine its potential therapeutic value.

Scientific Research Applications

N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have potent antitumor activity against various cancer cell lines. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO2S/c10-4-5-14-17(15,16)8-3-1-2-7(6-8)9(11,12)13/h1-3,6,14H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTDKFSWCLFKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromoethyl)-3-(trifluoromethyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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